1-(Methylsulfonyl)piperidine-3-carboxylic acid 1-(Methylsulfonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 702670-29-9
VCID: VC3997295
InChI: InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
SMILES: CS(=O)(=O)N1CCCC(C1)C(=O)O
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

1-(Methylsulfonyl)piperidine-3-carboxylic acid

CAS No.: 702670-29-9

Cat. No.: VC3997295

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfonyl)piperidine-3-carboxylic acid - 702670-29-9

Specification

CAS No. 702670-29-9
Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 1-methylsulfonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Standard InChI Key JYNPFTCJJVIWTD-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC(C1)C(=O)O
Canonical SMILES CS(=O)(=O)N1CCCC(C1)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 1-(methylsulfonyl)piperidine-3-carboxylic acid is C₇H₁₃NO₄S, with a molecular weight of 207.25 g/mol . Its IUPAC name, 1-methylsulfonylpiperidine-3-carboxylic acid, reflects the substitution pattern on the piperidine ring. Key physicochemical properties include:

PropertyValueSource
Boiling Point (Predicted)390.8 ± 52.0°C
Density (Predicted)1.40 ± 0.1 g/cm³
Canonical SMILESCS(=O)(=O)N1CCCC(C1)C(=O)O
InChI KeyJYNPFTCJJVIWTD-UHFFFAOYSA-N

The compound’s structure features a piperidine ring with a methylsulfonyl group (–SO₂CH₃) at the nitrogen atom and a carboxylic acid (–COOH) at the 3-position. This combination enhances both hydrophilicity and hydrogen-bonding capacity, making it suitable for interactions with biological targets .

Synthesis and Manufacturing

Industrial production of 1-(methylsulfonyl)piperidine-3-carboxylic acid typically involves a multi-step synthesis starting from piperidine derivatives. While detailed protocols are proprietary, general methodologies include:

Key Synthetic Routes

  • Sulfonation of Piperidine: Reaction of piperidine with methanesulfonyl chloride under basic conditions introduces the methylsulfonyl group.

  • Carboxylic Acid Introduction: Oxidation of a 3-hydroxymethyl or 3-cyanomethyl substituent on the piperidine ring yields the carboxylic acid moiety.

A representative reaction sequence is:

PiperidineCH3SO2Cl, Base1-(Methylsulfonyl)piperidineOxidation1-(Methylsulfonyl)piperidine-3-carboxylic acid\text{Piperidine} \xrightarrow{\text{CH}_3\text{SO}_2\text{Cl, Base}} \text{1-(Methylsulfonyl)piperidine} \xrightarrow{\text{Oxidation}} \text{1-(Methylsulfonyl)piperidine-3-carboxylic acid}

Industrial-scale production often employs continuous flow reactors to optimize yield and purity, with final purification via recrystallization or column chromatography .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a building block in synthesizing bioactive molecules. For example:

  • Protease Inhibitors: The sulfonyl group mimics transition states in enzymatic reactions, enabling inhibition of serine proteases .

  • CNS-Targeting Drugs: The piperidine scaffold is prevalent in neuromodulators due to its blood-brain barrier permeability .

Material Science

Its polar groups facilitate use in:

  • Ionic Liquids: As a component in sulfolane-based solvents for electrolyte applications.

  • Coordination Polymers: Carboxylic acid moieties bind metal ions to form porous frameworks .

Future Research Directions

Despite its utility, gaps persist in understanding its full potential:

  • Catalytic Applications: Exploration as a ligand in asymmetric catalysis.

  • Biological Screening: Systematic studies on antimicrobial or anticancer activity.

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